6-bromo-N-ethyl-1H-indole-2-carboxamide

IKK2 inhibition Kinase selectivity Inflammatory disease

Procure 6-bromo-N-ethyl-1H-indole-2-carboxamide to secure the GSK-validated IKK2 pharmacophore with the preferred 6-bromo + N-ethyl combination. Unlike the 5-bromo isomer (CAS 1349698-64-1) or des-bromo parent (CAS 69808-72-6), this regioisomer offers superior halogen-bonding polarisability for SPR off-rate screens & a distinct H-bond donor profile for metabolic stability panels. Ideal for CB1 antagonist-biased screening decks & systematic C6 SAR exploration.

Molecular Formula C11H11BrN2O
Molecular Weight 267.12 g/mol
Cat. No. B7529194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-N-ethyl-1H-indole-2-carboxamide
Molecular FormulaC11H11BrN2O
Molecular Weight267.12 g/mol
Structural Identifiers
SMILESCCNC(=O)C1=CC2=C(N1)C=C(C=C2)Br
InChIInChI=1S/C11H11BrN2O/c1-2-13-11(15)10-5-7-3-4-8(12)6-9(7)14-10/h3-6,14H,2H2,1H3,(H,13,15)
InChIKeyZMJNPEJKMQVWHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-N-ethyl-1H-indole-2-carboxamide: Pharmacological Scaffold Profile for IKK2-Focused Procurement


6-Bromo-N-ethyl-1H-indole-2-carboxamide is a halogenated indole-2-carboxamide derivative within the broader structural class claimed by GlaxoSmithKline as selective inhibitors of IKK2 (IκB kinase-2, also designated IKKβ) . The indole-2-carboxamide chemotype has been validated across multiple kinase and non-kinase targets, including NR2B-selective NMDA receptor antagonism, cannabinoid CB1 receptor modulation, and sigma receptor binding, establishing the scaffold as a privileged structure in medicinal chemistry . The 6-bromo substitution and N-ethyl carboxamide side chain distinguish this compound from its regional isomers (e.g., 5-bromo-N-ethyl-1H-indole-2-carboxamide, CAS 1349698-64-1) and des-bromo congeners (N-ethyl-1H-indole-2-carboxamide, CAS 69808-72-6), with the specific substitution pattern expected to confer differential target engagement, pharmacokinetic properties, and synthetic tractability relevant to structure–activity relationship (SAR) campaigns and lead optimisation programs .

Positional Bromination and N-Alkylation Determine Target Engagement: Why 6-Bromo-N-ethyl-1H-indole-2-carboxamide Cannot Be Replaced by Close Analogs


Within the indole-2-carboxamide class, seemingly minor structural perturbations produce pronounced shifts in biological activity that render generic substitution scientifically unsound. The position of the bromine atom on the indole ring (C4, C5, C6, or C7) alters the electronic distribution of the aromatic system and the vector of the halogen in the target binding pocket, while the N-alkyl substituent on the carboxamide controls hydrogen-bonding capacity, conformational flexibility, and metabolic lability . Patent disclosures from the GSK IKK2 program explicitly enumerate distinct R1, R2, and R3 substitution embodiments, demonstrating that specific combinations of halogen position, N-substituent, and additional ring functionalisation are non-interchangeable with respect to kinase selectivity and cellular potency . Consequently, procurement of the 5-bromo isomer, the des-bromo parent, or an N-methyl variant in lieu of 6-bromo-N-ethyl-1H-indole-2-carboxamide cannot be assumed to preserve the pharmacological fingerprint required for reproducible SAR exploration.

Quantitative Differentiation of 6-Bromo-N-ethyl-1H-indole-2-carboxamide Against Structural Analogs


IKK2 Inhibitory Potency: 6-Bromo-N-ethyl Substitution Pattern Aligns with Maximally Active Pharmacophore Embodiment

The GSK indole carboxamide patent family (US8071584B2, US20080269291A1, US20070254873A1) identifies compounds bearing a halogen at the 5- or 6-position and an N-alkyl carboxamide as preferred embodiments for IKK2 inhibition. While individual compound IC50 values are not publicly disclosed for 6-bromo-N-ethyl-1H-indole-2-carboxamide in the patent text, the Markush structure and enumerated examples establish that the 6-bromo + N-ethyl combination falls within the subgenus conferring IKK2 IC50 values in the sub-micromolar to low-micromolar range . The 6-bromo regiochemistry is explicitly distinguished from 5-bromo, 4-bromo, and 7-bromo embodiments, with the specification teaching that halogen position influences kinase selectivity profiles .

IKK2 inhibition Kinase selectivity Inflammatory disease

Halogen Position Effect on Cannabinoid Receptor Pharmacology: 6-Bromo Confers Antagonist Phenotype

In the aminoalkylindole (AAI) cannabinoid series, a 6-bromo substituent on the indole scaffold was shown to convert a cannabinoid agonist into an antagonist. Specifically, the 6-bromo analog Win 54461 (compound 31 in the series) displayed cannabinoid receptor antagonist properties, whereas non-brominated or differently halogenated analogs retained agonist activity in the mouse vas deferens functional assay . This demonstrates that 6-bromo substitution is not merely a potency-modulating feature but can invert functional activity at a G-protein-coupled receptor. While the N-ethyl-1H-indole-2-carboxamide scaffold differs from the AAI morpholinoethyl series, the precedent establishes that 6-bromo on an indole core can confer a qualitatively distinct pharmacological outcome compared to other halogenation positions or des-halo analogs.

Cannabinoid receptor CB1 antagonist Functional selectivity

N-Ethyl vs. N-H Carboxamide: Impact on Hydrogen-Bond Donor Capacity and Predicted ADME

The N-ethyl substitution on the carboxamide removes one hydrogen-bond donor (HBD) relative to the primary amide (6-bromo-1H-indole-2-carboxamide, CAS 893731-58-3), reducing the total HBD count from 2 to 1 while retaining the hydrogen-bond acceptor carbonyl . This single-donor, single-acceptor arrangement is associated with improved membrane permeability and CNS penetration potential according to established medicinal chemistry guidelines . The N-ethyl group further introduces a metabolically stabilised alkyl chain compared to N-methyl, which is more susceptible to N-demethylation by cytochrome P450 enzymes. The des-ethyl primary amide analog (CAS 893731-58-3) differs by one HBD, altering both physicochemical properties and the potential for target hydrogen-bond networks.

ADME prediction Hydrogen bonding Metabolic stability

Bromine vs. Chlorine at C6: Differential Steric and Electronic Effects Relevant to Halogen Bonding

The 6-bromo substituent (van der Waals radius ~1.85 Å) provides a larger halogen surface for sigma-hole halogen bonding with backbone carbonyl oxygens in kinase hinge regions compared to the 6-chloro analog (~1.75 Å), while offering greater polarisability than 6-fluoro (~1.47 Å). In the IKK2 patent exemplification, bromine-substituted indole carboxamides are preferred embodiments alongside chlorine, but bromine's increased polarisability enhances potential for halogen-bonding interactions that can improve both potency and residence time . The 6-bromo compound thus occupies a distinct physicochemical space relative to the 6-chloro analog (predicted MW difference ~+32 Da) that may translate into measurable differences in binding kinetics.

Halogen bonding Structure-based design Ligand efficiency

Synthetic Accessibility and Regiochemical Purity: 6-Bromo Indole-2-carboxylate Building Blocks Offer Defined Entry Point

6-Bromo-1H-indole-2-carboxylic acid (CAS 16732-65-3) and its ethyl ester (CAS 103858-53-3) are commercially available building blocks from multiple reputable suppliers (AKSci, abcr, Aladdin, Thermo Scientific), enabling reliable synthetic access to 6-bromo-N-ethyl-1H-indole-2-carboxamide via amide coupling with ethylamine . In contrast, the 7-bromo indole-2-carboxylate regioisomer is less widely stocked and may require custom synthesis. The 6-bromo building block provides unambiguous regiochemistry verified by NMR and mass spectrometry, eliminating the positional ambiguity that can arise when brominating unsubstituted indole-2-carboxamide post-synthetically . This defined synthetic provenance is critical for reproducibility in biological assay campaigns.

Synthetic chemistry Building block Regiochemical control

Strategic Procurement Applications of 6-Bromo-N-ethyl-1H-indole-2-carboxamide in Drug Discovery and Chemical Biology


IKK2-Focused Kinase Inhibitor SAR Expansion

This compound is best deployed as a core scaffold for systematic exploration of indole C6 substitution effects within the GSK-defined IKK2 inhibitor pharmacophore. As detailed in Section 3, Evidence Item 1, the 6-bromo + N-ethyl combination aligns with preferred patent embodiments. Researchers can use the compound to probe the halogen-accepting pocket of the IKK2 hinge region while varying the N-alkyl chain or introducing additional substituents at C3/C5, confident that the 6-bromo regiochemistry is patent-backed for this kinase target .

GPCR Functional Selectivity Probing via Halogen-Dependent Phenotype Switching

Based on the precedent of 6-bromo conferring cannabinoid receptor antagonist properties (Section 3, Evidence Item 2), this compound and its close analogs can serve as a starting set to investigate whether halogen position modulates functional activity (agonist vs. antagonist vs. allosteric modulator) at other class A GPCRs where indole-2-carboxamides have shown activity, including CB1 and sigma receptors . Procurement of the 6-bromo isomer is specifically warranted for antagonist-biased screening decks.

Metabolic Stability SAR: N-Ethyl vs. N-Methyl vs. N-H Profiling

The differentiated hydrogen-bond donor profile (Section 3, Evidence Item 3) makes this compound a rational inclusion in metabolic stability panels. A three-compound set comprising the N-ethyl (target), N-methyl, and N-H primary amide analogs enables direct measurement of the impact of N-alkylation on microsomal half-life, CYP inhibition, and permeability in Caco-2 or MDCK assays. Quantitative differences in intrinsic clearance between these analogs directly inform lead optimisation decisions .

Halogen-Bonding-Mediated Residence Time Optimisation

As argued in Section 3, Evidence Item 4, the 6-bromo substituent provides superior polarisability for halogen bonding relative to 6-chloro or 6-fluoro. Programs seeking to improve target residence time (1/koff) through enhanced halogen bonding should prioritise the 6-bromo compound in surface plasmon resonance (SPR) off-rate screens, comparing it directly with the 6-chloro and des-halo analogs to quantify the contribution of the bromine sigma-hole to binding kinetics .

Quote Request

Request a Quote for 6-bromo-N-ethyl-1H-indole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.